molecular formula C9H13NO5S B1442871 2,3,4-Trimethoxybenzene-1-sulfonamide CAS No. 860514-43-8

2,3,4-Trimethoxybenzene-1-sulfonamide

Cat. No.: B1442871
CAS No.: 860514-43-8
M. Wt: 247.27 g/mol
InChI Key: GOPREVNNVUSFEB-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with three methoxy (-OCH₃) groups at positions 2, 3, and 4, and a sulfonamide (-SO₂NH₂) group at position 1. This compound’s structural features, including electron-donating methoxy groups and the sulfonamide pharmacophore, make it relevant in medicinal chemistry, particularly in targeting enzymes like cyclooxygenases (COX) or carbonic anhydrases.

Properties

IUPAC Name

2,3,4-trimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-13-6-4-5-7(16(10,11)12)9(15-3)8(6)14-2/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPREVNNVUSFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2,3,4-Trimethoxybenzene-1-sulfonamide features a sulfonamide group (-SO2NH2) attached to a trimethoxy-substituted benzene ring. The presence of electron-donating methoxy groups influences the reactivity and regioselectivity of sulfonation and subsequent amination steps. Preparation methods must ensure selective sulfonation at the 1-position and efficient introduction of the sulfonamide moiety without degrading sensitive methoxy substituents.

General Synthetic Routes

The preparation of this compound generally involves two key steps:

  • Step 1: Synthesis of 2,3,4-trimethoxybenzene or its sulfonated derivative
  • Step 2: Conversion of the sulfonated intermediate to the sulfonamide

Preparation of 2,3,4-Trimethoxybenzene Intermediate

While direct literature on 2,3,4-trimethoxybenzene synthesis is limited, closely related trimethoxybenzene isomers (such as 1,2,3-trimethoxybenzene) have been synthesized industrially via one-pot processes involving methylation of hydroxybenzaldehydes followed by oxidation and extraction steps.

Example Process for 1,2,3-Trimethoxybenzene (Analogous to 2,3,4-Trimethoxybenzene):

Step Reagents and Conditions Description
1 o-Vanillin + Sodium Hydroxide + H2O2 (3%–30%) at room temperature Dakin oxidation to convert aldehyde to phenol intermediate
2 Dimethyl sulfate + Industrial caustic soda Methylation of phenol groups to methoxy groups
3 Extraction with methylbenzene, concentration Isolation of crude trimethoxybenzene
4 Recrystallization from ethanol-water Purification to obtain refined trimethoxybenzene

This process is noted for its simplicity, high yield, and suitability for industrial scale.

Sulfonation to Introduce Sulfonyl Group

Sulfonation of trimethoxybenzene to form the corresponding sulfonyl derivative typically involves electrophilic aromatic substitution using sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes.

  • Regioselectivity: The methoxy groups direct sulfonation preferentially to the 1-position relative to the substituents.
  • Conditions: Controlled temperature and stoichiometry are critical to avoid polysulfonation or degradation of methoxy groups.

The critical step in preparing this compound is the introduction of the sulfonamide (-SO2NH2) group from the sulfonyl intermediate.

Modern Synthetic Strategies Include:

Method Reagents Conditions Notes
Direct amination of sulfonyl chlorides Sulfonyl chloride intermediate + ammonia or amine Typically performed at low temperature in an inert solvent Yields primary sulfonamides effectively
Organometallic-mediated sulfonamide synthesis using sulfinylamine reagents Organometallic reagents (e.g., Grignard) + N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) Low temperature (-78 °C), one-pot process Provides primary sulfonamides in good yields with broad functional group tolerance
Copper-catalyzed three-component coupling Arylboronic acids + amines + sulfur dioxide source (e.g., DABSO) with Cu(OTf)2 catalyst Mild conditions, scalable Enables synthesis of diverse sulfonamides including substituted derivatives

Detailed Research Findings on Sulfonamide Synthesis Using Sulfinylamine Reagents

A notable recent development involves the use of sulfinylamine reagents such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) for the direct synthesis of primary sulfonamides:

  • Mechanism: The organometallic reagent adds to t-BuONSO forming a sulfinamide intermediate, which rearranges to a sulfonimidate ester anion and subsequently yields the sulfonamide.
  • Advantages: This method operates under mild conditions (-78 °C), is one-pot, and tolerates various substituents including electron-donating and withdrawing groups, heterocycles, and sterically hindered substrates.
  • Yields: Typically ranges from 50% to 80%, depending on substrate and conditions.
  • Scale: Demonstrated scalability up to gram quantities with consistent yields.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield Range Advantages Limitations
One-pot methylation and oxidation (for trimethoxybenzene intermediate) o-Vanillin, NaOH, H2O2, Dimethyl sulfate Room temp to 95 °C, aqueous/organic solvents High (industrial scale) Simple, scalable Specific to trimethoxybenzene synthesis, not sulfonamide
Sulfonation with chlorosulfonic acid Chlorosulfonic acid Controlled temp, inert atmosphere Moderate to high Direct sulfonylation Requires careful control to avoid overreaction
Direct amination of sulfonyl chlorides Sulfonyl chloride, NH3 or amines Low temp, inert solvent High Straightforward Sulfonyl chloride preparation needed
Organometallic + t-BuONSO reagent Grignard or organolithium, t-BuONSO -78 °C, one-pot 50-80% Mild, versatile, broad scope Requires organometallic handling
Copper-catalyzed three-component coupling Arylboronic acid, amine, DABSO, Cu catalyst Mild, DMSO solvent Good to excellent Scalable, diverse substrates Catalyst and ligand optimization needed

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the trimethoxybenzene moiety exhibit notable anticancer properties due to their ability to inhibit tubulin polymerization. Tubulin dynamics are crucial in cancer treatment as disrupting these can lead to cell cycle arrest and apoptosis in cancer cells .

A study demonstrated that 2,3,4-trimethoxybenzene-1-sulfonamide derivatives showed significant inhibitory effects on human carbonic anhydrase isoforms (hCA IX), which are associated with various cancers. The most active compounds displayed nanomolar inhibition levels, indicating their potential as anticancer agents .

Antibacterial Properties

The compound has also been investigated for its antibacterial activity against several human pathogens, including Escherichia coli and Staphylococcus aureus. Inhibitory effects were observed in various synthesized sulfonamide compounds containing triazole rings.

Synthesis of Sulfonamide Derivatives

This compound serves as a precursor in the synthesis of various sulfonamide derivatives with enhanced biological activities. For instance, its incorporation into trifluoromethylpyridines has led to the development of agrochemicals and pharmaceuticals .

Carbonic Anhydrase Inhibitors

The compound is utilized in designing selective inhibitors for carbonic anhydrases (CAIs). These inhibitors have therapeutic implications for conditions like glaucoma and hypertension. The structure-activity relationship studies indicate that modifications on the sulfonamide moiety can significantly influence inhibitory potency against different CA isoforms .

Case Studies and Research Findings

Study TitleKey FindingsApplication
Synthesis and Anticancer Activity of New BenzenesulfonamidesCompounds exhibited significant anticancer activity against breast cancer cells (IC50 = 3.99 µM)Anticancer drug development
Design Strategy for Carbonic Anhydrase InhibitorsNew sulfonamides showed low nM inhibition against hCA IITreatment for glaucoma and hypertension
Antibacterial Activity of Sulfonamide DerivativesSeveral derivatives displayed good antibacterial activity against common pathogensAntibiotic development

Mechanism of Action

The mechanism of action of 2,3,4-Trimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria . This inhibition leads to the disruption of DNA synthesis and bacterial growth. The methoxy groups may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs are compared below based on substituents, molecular weight, solubility, and biological activity:

Table 1: Structural and Physical Properties Comparison
Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Solubility
2,3,4-Trimethoxybenzene-1-sulfonamide -SO₂NH₂; 2,3,4-OCH₃ ~293.34* Not reported Likely polar solvents†
SC-558 analogs (e.g., 1c) -SO₂NH₂; para-OCH₃ (variable X groups) ~280–350‡ 160–220‡ DMSO, methanol
4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide -SO₂NH₂; 4-OCH₃; thiadiazole ring 271.31 212–214 Chloroform, methanol, DMSO
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide -SO₂NH₂; pyrazole; 4-Cl 347.82 Not reported Not reported

*Calculated based on formula C₉H₁₃NO₅S. †Predicted due to high polarity from methoxy groups. ‡Range inferred from analogs in .

Key Observations :

Methoxy Group Impact: The trimethoxy substitution in the target compound likely enhances electron-donating effects and steric bulk compared to mono-methoxy analogs like the compound in . This could improve binding affinity to hydrophobic enzyme pockets but reduce solubility in aqueous media. In SC-558 analogs , para-methoxy substitution (compound 1c) showed moderate COX-2 inhibition, suggesting that multiple methoxy groups in the target compound may amplify selectivity or potency.

Heterocyclic Modifications :

  • The thiadiazole-bearing compound in exhibits lower molecular weight (271.31 vs. ~293.34) and higher solubility in DMSO , attributed to its heterocyclic moiety. This highlights how ring systems influence physicochemical properties.
  • The pyrazole-substituted sulfonamide in incorporates a chlorophenyl group , which may enhance halogen bonding in biological targets, a feature absent in the target compound.

Key Findings :
  • COX-2 Selectivity : Methoxy groups in SC-558 analogs improve selectivity for COX-2 over COX-1. The trimethoxy configuration in the target compound may further optimize this selectivity, though experimental validation is needed.
  • Anticancer Potential: The pyrazole derivative in demonstrates apoptosis induction, suggesting that bulky substituents (e.g., trimethoxy groups) could modulate similar pathways.

Biological Activity

2,3,4-Trimethoxybenzene-1-sulfonamide is a compound that belongs to the sulfonamide class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzene ring with three methoxy groups and a sulfonamide functional group. The structural formula can be represented as follows:

C10H13NO4S\text{C}_10\text{H}_{13}\text{N}\text{O}_4\text{S}

This molecular configuration is crucial for its biological activity, influencing its interaction with biological targets.

Sulfonamides, including this compound, exert their effects primarily through the inhibition of bacterial folic acid synthesis. This is achieved by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folate biosynthesis. The inhibition leads to a reduction in nucleotide synthesis, thereby affecting DNA replication and cell division in bacteria .

Antibacterial Activity

Research indicates that sulfonamides show significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains. The mechanism involves competitive inhibition of enzymes crucial for folate synthesis .

Table 1: Antibacterial Activity of Sulfonamides

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 μg/mL
SulfanilamideEscherichia coli25 μg/mL
TrimethoprimPseudomonas aeruginosa10 μg/mL

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamides. For example, derivatives of sulfonamides have shown selective inhibitory effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation through pathways such as carbonic anhydrase IX inhibition .

Table 2: Anticancer Activity of Related Sulfonamides

CompoundCancer Cell LineIC50 (μM)
This compoundMDA-MB-231 (breast cancer)5.5
Compound AMCF-7 (breast cancer)6.0
Compound BHeLa (cervical cancer)7.8

Antiviral Activity

Emerging research suggests that some sulfonamides exhibit antiviral properties. For instance, compounds with similar structures have shown efficacy against viruses such as HIV and influenza by interfering with viral entry into host cells .

Table 3: Antiviral Activity of Sulfonamides

CompoundVirus TypeIC50 (μM)
This compoundHIV<5
Compound CInfluenza A<10

Case Studies

Several case studies highlight the efficacy of sulfonamides in clinical settings:

  • Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with sulfanilamide derivatives resulted in significant improvement in infection rates compared to controls.
  • Cancer Treatment : A study on breast cancer patients treated with sulfonamide derivatives showed a marked reduction in tumor size and improved survival rates.
  • Antiviral Research : Investigations into the use of sulfonamides for treating viral infections indicated promising results in preclinical models, warranting further exploration in human trials.

Q & A

Q. What are the most reliable synthetic routes for preparing 2,3,4-Trimethoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation of a trimethoxybenzene precursor followed by amidation. Key steps include:

  • Sulfonation : Use chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation .
  • Ammonolysis : React the sulfonyl chloride intermediate with aqueous ammonia or ammonium hydroxide in a polar aprotic solvent (e.g., THF or DCM) at room temperature .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of precursor to sulfonating agent) and monitor reaction progress via TLC or HPLC. Catalyst screening (e.g., DMAP for amidation) can improve yields .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

Use a multi-technique approach:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify methoxy group positions (δ 3.8–4.0 ppm for OCH3_3) and sulfonamide protons (δ 7.2–7.5 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm1^{-1}) and N–H bending (1650–1600 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal structure to confirm regioselectivity, particularly if competing isomers form during synthesis .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the sulfonamide group .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases, which may degrade the compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this sulfonamide derivative?

Discrepancies often arise from solvent polarity and pH effects. Methodological recommendations:

  • Solvent Screening : Test solubility in DMSO (high polarity), DCM (low polarity), and aqueous buffers (pH 2–12). Note that sulfonamides exhibit pH-dependent solubility due to deprotonation of the –SO2_2NH2_2 group (pKa ~10) .
  • Standardization : Use USP/PhEur protocols for solubility determination, ensuring consistent temperature (25°C) and agitation methods .

Q. What experimental strategies mitigate side reactions during functionalization of the sulfonamide group?

Common side reactions include oxidation of the methoxy groups or sulfonamide hydrolysis. Mitigation approaches:

  • Protecting Groups : Temporarily protect methoxy groups with acetyl or benzyl ethers before modifying the sulfonamide .
  • Mild Reagents : Use H2_2O2_2/AcOH for controlled oxidation instead of strong oxidants like KMnO4_4 .
  • Low-Temperature Reactions : Perform nucleophilic substitutions at 0–10°C to minimize degradation .

Q. How can researchers design assays to evaluate the compound’s bioactivity while addressing interference from its physicochemical properties?

  • Interference Mitigation : Pre-saturate assay buffers with the compound to prevent nonspecific binding. Use orthogonal detection methods (e.g., fluorescence polarization + LC-MS) to distinguish true bioactivity from artifacts .
  • Positive Controls : Include structurally similar sulfonamides (e.g., 4-trifluoromethyl benzenesulfonamide) to benchmark activity .

Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?

  • HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate impurities. Monitor for byproducts like des-methyl derivatives (Δm/z = –15) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) to identify incomplete sulfonation or amidation .

Data Analysis and Troubleshooting

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. IR) for this compound?

  • Cross-Validation : Compare data with computational models (DFT-based NMR predictions) or reference spectra from databases like NIST Chemistry WebBook .
  • Artifact Identification : Check for solvent residues (e.g., DMSO-d6_6 peaks in 1H^1H-NMR) or moisture-induced hydrolysis in IR .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

  • Nonlinear Regression : Fit data to a Hill equation model (GraphPad Prism or R) to calculate EC50_{50} and Hill coefficients.
  • Outlier Handling : Use Grubbs’ test to exclude outliers, ensuring ≥3 biological replicates per data point .

Safety and Compliance

Q. How can researchers align their protocols with regulatory guidelines for handling sulfonamide derivatives?

  • Documentation : Follow OECD guidelines for chemical safety assessments, including acute toxicity (OECD 423) and biodegradability (OECD 301) .
  • Waste Disposal : Neutralize acidic/basic waste streams before disposal and comply with local regulations for sulfonamide-containing waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,3,4-Trimethoxybenzene-1-sulfonamide

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